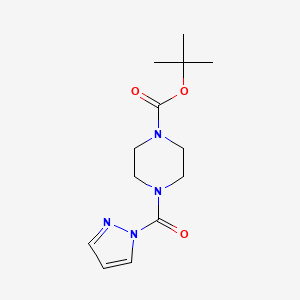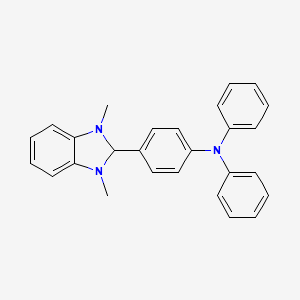
4-(1,3-dimethyl-2,3-dihydro-1h-benzimidazol-2-yl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure .
Scientific Research Applications
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is used in a wide range of scientific research applications, including:
Chemistry: As a strong electron donor, it is used in the synthesis of various organic compounds and materials.
Biology: It is used in studies related to electron transfer processes and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline involves its strong electron-donating properties. It interacts with various molecular targets and pathways, facilitating electron transfer processes. This property makes it useful in applications like doping of organic semiconductors and enhancing the conductivity of materials .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline include:
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3-Dimethyl-2-(4-dimethylaminophenyl)benzimidazolidine .
Uniqueness
What sets this compound apart is its strong electron-donating ability and stability under various conditions. This makes it particularly valuable in applications requiring stable and efficient electron donors .
Properties
CAS No. |
1400191-57-2 |
|---|---|
Molecular Formula |
C27H25N3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C27H25N3/c1-28-25-15-9-10-16-26(25)29(2)27(28)21-17-19-24(20-18-21)30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,1-2H3 |
InChI Key |
YUDZJTFIRBVGFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



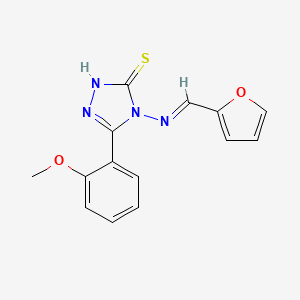
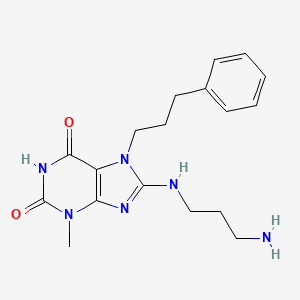



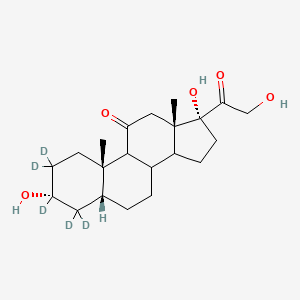
![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
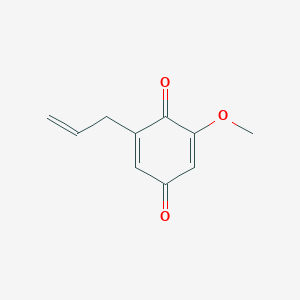

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
